molecular formula C8H19Cl3N2O2S B3380582 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride CAS No. 197891-94-4

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride

Cat. No.: B3380582
CAS No.: 197891-94-4
M. Wt: 313.7 g/mol
InChI Key: XDJQIYOZMKTALR-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is a sulfonyl chloride derivative featuring a 4-methylpiperazine moiety attached to a propane sulfonyl chloride backbone, stabilized as a dihydrochloride salt. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing sulfonamide groups into target molecules, particularly in pharmaceutical and agrochemical research. The dihydrochloride form enhances aqueous solubility and stability, making it preferable for reactions requiring polar solvents .

Its molecular formula is C₈H₁₇Cl₂N₂O₂S, with a molecular weight of 299.2 g/mol.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2S.2ClH/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13;;/h2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJQIYOZMKTALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCS(=O)(=O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197891-94-4
Record name 3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-ol with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride can undergo various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The sulfonyl chloride functional group in this compound allows it to serve as an electrophilic reagent, which is crucial for synthesizing biologically active molecules. Its applications in medicinal chemistry include:

  • Synthesis of Pharmaceutical Compounds : It can be used to introduce sulfonamide groups into various organic molecules, enhancing their biological activity.
  • Drug Development : The piperazine moiety is known for its role in many pharmacologically active compounds, making this compound a potential candidate for developing new therapeutics targeting neurological disorders, cancer, and infectious diseases.

Research has indicated that compounds containing the piperazine structure exhibit significant biological activities. The specific applications of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride include:

  • Interaction Studies : Investigations into its binding affinity with various biological targets have shown promising results, suggesting its potential as a lead compound for further drug development.
  • In Vitro Studies : These studies have demonstrated its effectiveness against certain cell lines, indicating potential anticancer properties and other therapeutic effects.

Synthesis Pathways

Several synthetic routes have been explored to produce this compound. Key methods include:

  • Reactions with Amines : The sulfonyl chloride can react with primary or secondary amines to form sulfonamides, which are crucial in drug design.
  • Coupling Reactions : It can be utilized in coupling reactions to form complex molecules with desired biological activities.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Features : A piperidine derivative with a diphenylmethoxy substituent. Unlike the target compound, it lacks a sulfonyl chloride group but shares the hydrochloride salt form, enhancing solubility. It is used as a pharmaceutical intermediate, highlighting the role of piperidine derivatives in drug design .
Parameter Target Compound 4-(Diphenylmethoxy)piperidine HCl
Reactivity High (electrophilic sulfonyl group) Low (stable ether linkage)
Solubility High (dihydrochloride salt) Moderate
Primary Use Sulfonylation reagent Intermediate in drug synthesis
Compound 20b (N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide)
  • Key Features : Shares the 4-methylpiperazin-1-yl group but incorporated into a larger heterocyclic system. This compound, synthesized via methods analogous to sulfonyl chloride derivatives , demonstrates the pharmacological relevance of the 4-methylpiperazine moiety in kinase inhibitors.
Parameter Target Compound Compound 20b
Molecular Complexity Low (single reactive site) High (polycyclic structure)
Application Synthetic reagent Bioactive molecule (kinase inhibitor)
HPLC Purity Not reported 95.77%
Methanesulfonyl Chloride
  • Molecular Formula : CH₃SO₂Cl
  • Molecular Weight : 114.55 g/mol
  • Key Features : A simpler sulfonyl chloride without heterocyclic substituents. It is highly reactive but lacks the solubility-enhancing dihydrochloride salt, limiting its use in aqueous systems.
Parameter Target Compound Methanesulfonyl Chloride
Reactivity Moderate (steric hindrance) Very high
Solubility High Low (hydrophobic)
Stability Enhanced (salt form) Prone to hydrolysis

Key Research Findings

Salt Form Advantages: The dihydrochloride salt of the target compound improves solubility in polar solvents compared to non-salt sulfonyl chlorides like methanesulfonyl chloride, enabling broader application in aqueous-phase reactions .

Steric Effects : The 4-methylpiperazine group introduces steric hindrance, reducing reactivity compared to simpler sulfonyl chlorides but increasing selectivity in sulfonylation reactions .

Pharmacological Relevance : Piperazine/piperidine derivatives, such as Compound 20b and 4-(Diphenylmethoxy)piperidine HCl, underscore the importance of nitrogen-containing heterocycles in drug design, though the target compound itself is primarily a synthetic intermediate .

Biological Activity

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is an organic compound characterized by its sulfonyl chloride functional group attached to a propane chain, which includes a 4-methylpiperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an electrophilic reagent in organic synthesis.

  • Molecular Formula : C8H19Cl3N2O2S
  • Molecular Weight : 313.7 g/mol
  • CAS Number : 197891-94-4

The sulfonyl chloride group in this compound allows it to act as a versatile intermediate in organic synthesis, facilitating various reactions. Compounds containing piperazine moieties are known for their significant biological activities, including antimicrobial and anti-inflammatory effects. The biological activity of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride is primarily attributed to its ability to interact with biological targets through electrophilic mechanisms.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride exhibit notable antibacterial properties. For instance, sulfonamides derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain sulfonamide derivatives achieved significant inhibition against E. coli and Staphylococcus aureus, indicating the potential of this compound in developing new antimicrobial agents .

Compound Target Bacteria Zone of Inhibition (mm) MIC (μg/mL)
Compound AE. coli31 ± 0.127.81
Compound BS. aureus30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-

Interaction Studies

Research indicates that the binding affinity and activity of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride against various biological targets warrant further exploration. Interaction studies often assess the compound's efficacy in inhibiting enzymes relevant to disease pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has been implicated in several diseases, including cancer and autoimmune disorders .

Case Study 1: Antibacterial Efficacy

A series of synthesized sulfonamide derivatives, structurally related to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride, were evaluated for their antibacterial activity against common pathogens. The results indicated that these compounds exhibited promising antibacterial properties, particularly against E. coli, with MIC values comparable to established antibiotics like ciprofloxacin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding interactions of this compound with various biological targets. The results revealed that the compound could effectively bind to active sites of enzymes involved in critical metabolic pathways, suggesting its potential as a lead compound for drug development.

Q & A

Q. What are the key considerations for synthesizing 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride with high purity?

Methodological Answer: Synthesis optimization requires precise control of reaction stoichiometry, temperature, and solvent selection. For example:

  • Stoichiometry: Use a molar ratio of 1:1.2 for the sulfonylation step to minimize unreacted intermediates.
  • Temperature: Maintain ≤0°C during sulfonyl chloride formation to prevent hydrolysis.
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid side reactions.
    Post-synthesis purification via column chromatography (silica gel, eluent: 5–10% methanol in DCM) or recrystallization (ethanol/water mixture) ensures ≥95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent deliquescence and hydrolysis.
  • Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water or alcohols, as sulfonyl chlorides react exothermically.
  • Decontamination: Neutralize spills with sodium bicarbonate solution (5%) followed by ethanol rinsing .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR in DMSO-d₆ to confirm the sulfonyl chloride (–SO₂Cl) and piperazine ring protons (δ 2.5–3.5 ppm).
  • FT-IR: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).
  • Mass Spectrometry (HRMS): ESI+ mode to detect [M+H]⁺ ions (calculated m/z for C₈H₁₇ClN₂O₂S: 264.06) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • pH Dependence: The sulfonyl chloride group (–SO₂Cl) reacts rapidly with amines (e.g., piperazine derivatives) at pH 7–9. Below pH 6, protonation of amines reduces nucleophilicity.
  • Temperature: At 25°C, reaction completion occurs in 2–4 hours; at 0°C, slower kinetics (6–8 hours) improve selectivity for mono-substitution.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactions but may increase hydrolysis by trace moisture. Monitor via TLC (silica gel, UV detection) .

Q. What advanced analytical strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. Use:

  • DSC/TGA: Identify polymorphs (melting points vary by 5–10°C) and hydrate formation.
  • Karl Fischer Titration: Quantify water content (<0.1% for anhydrous form).
  • Solubility Screening: Test in buffered solutions (pH 1–12) and co-solvents (e.g., PEG-400) at 25°C and 37°C .

Q. How can researchers mitigate side reactions during functionalization of the sulfonyl chloride group?

Methodological Answer:

  • Protecting Groups: Temporarily block the piperazine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation.
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Workflow: Employ flow chemistry for precise mixing and temperature control, reducing side-product formation by 30–50% .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model binding poses. Focus on sulfonyl group interactions with catalytic lysine residues.
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • QSAR Models: Corolate substituent effects (e.g., methylpiperazine) with IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Reactant of Route 2
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3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride

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